molecular formula C8H14O2 B569498 Cyclohexanecarboxylic Acid Methyl Ester-d11 CAS No. 1215077-49-8

Cyclohexanecarboxylic Acid Methyl Ester-d11

Cat. No.: B569498
CAS No.: 1215077-49-8
M. Wt: 153.265
InChI Key: ZQWPRMPSCMSAJU-QQQWEMTMSA-N
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Description

Cyclohexanecarboxylic Acid Methyl Ester-d11 is a deuterated compound, which means that it contains deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C8H3D11O2, and it is a derivative of cyclohexanecarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic Acid Methyl Ester-d11 can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol-d4 (deuterated methanol). The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions often involve refluxing the reactants to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the deuterated methanol used in the reaction is often produced through the catalytic exchange of hydrogen with deuterium in methanol.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic Acid Methyl Ester-d11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid.

    Reduction: It can be reduced to form cyclohexanemethanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanemethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic Acid Methyl Ester-d11 is used in a wide range of scientific research applications:

    Chemistry: It is used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: The compound is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic Acid Methyl Ester-d11 involves its interaction with molecular targets through its ester functional group. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes the compound valuable in studying reaction mechanisms and pathways in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid Methyl Ester: The non-deuterated version of the compound.

    Cyclohexanecarboxylic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.

    Cyclohexanecarboxylic Acid: The parent carboxylic acid without the ester group.

Uniqueness

Cyclohexanecarboxylic Acid Methyl Ester-d11 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can be detected using NMR spectroscopy, allowing for detailed studies of molecular structures and dynamics. Additionally, the isotope effect can be leveraged to study reaction mechanisms and pathways, making this compound a valuable tool in both chemical and biological research.

Properties

IUPAC Name

methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPRMPSCMSAJU-QQQWEMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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